molecular formula C8H7FO4 B14228860 Methyl 4-fluoro-2,3-dihydroxybenzoate CAS No. 823797-31-5

Methyl 4-fluoro-2,3-dihydroxybenzoate

Cat. No.: B14228860
CAS No.: 823797-31-5
M. Wt: 186.14 g/mol
InChI Key: MKJRJALSOXCYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2,3-dihydroxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 4-position and hydroxyl groups at the 2- and 3-positions. The fluorine atom likely enhances electron-withdrawing effects, while the dihydroxy groups contribute to polarity and hydrogen-bonding capacity.

Properties

CAS No.

823797-31-5

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

methyl 4-fluoro-2,3-dihydroxybenzoate

InChI

InChI=1S/C8H7FO4/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,10-11H,1H3

InChI Key

MKJRJALSOXCYMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2,3-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2,3-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2,3-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2,3-dihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate

Structural Differences :

  • Fluorine Substitution : Contains four fluorine atoms (2,3,5,6-positions) vs. one fluorine (4-position) in the target compound.
  • Functional Groups : Azido group (-N₃) at the 4-position vs. hydroxyl groups (-OH) at 2,3-positions.

Table 1: Key Comparison with Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate

Property Methyl 4-Fluoro-2,3-Dihydroxybenzoate Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate
Molecular Formula C₈H₇FO₄ (inferred) C₈H₃F₄N₃O₂
Functional Groups -F, -OH (2,3) -F (2,3,5,6), -N₃ (4)
Key Reactivity Hydrogen bonding, acidity Azide-alkyne cycloaddition
Applications Pharmaceuticals, agrochemicals Bioconjugation, material science

Sulfonylurea Methyl Benzoate Pesticides (e.g., Metsulfuron Methyl Ester)

Structural Differences :

  • Core Structure : Sulfonylurea and triazine moieties in pesticides vs. simple dihydroxybenzoate in the target compound.

Table 2: Comparison with Sulfonylurea Pesticides

Property This compound Metsulfuron Methyl Ester
Functional Groups -F, -OH (2,3) -SO₂NHCO-triazine, -OCH₃
Bioactivity Undetermined (likely non-pesticidal) Herbicidal (ALS inhibitor)
Polarity High (hydroxyl groups) Moderate (sulfonylurea dominates)

Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)Benzoate

Structural Differences :

  • Substituents : Trifluoroacetamido group (-NHCOCF₃) at 4-position vs. fluorine and hydroxyl groups in the target compound.

Table 3: Comparison with Trifluoroacetamido Derivative

Property This compound Methyl 2-Hydroxy-4-Trifluoroacetamido Benzoate
Electron Effects Moderate (-F, -OH) Strong (-CF₃, -NHCO)
Solubility High (polar solvents) Moderate (amide reduces polarity)
Stability Subject to oxidation Enhanced (CF₃ stabilizes amide)

4-Fluoroisoindolin-1-one

Structural Differences :

  • Backbone: Isoindolinone heterocycle vs. benzoate ester.

Table 4: Comparison with 4-Fluoroisoindolin-1-one

Property This compound 4-Fluoroisoindolin-1-one
Molecular Formula C₈H₇FO₄ (inferred) C₈H₆FNO
Aromatic System Benzoate ester Isoindolinone heterocycle
Applications Synthetic intermediate Potential photochemical uses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.